3-Chloro-7-(1,1-difluoroethyl)quinoline
Description
3-Chloro-7-(1,1-difluoroethyl)quinoline is a halogenated quinoline derivative characterized by a chlorine substituent at the 3-position and a 1,1-difluoroethyl group at the 7-position of the quinoline scaffold. Quinoline derivatives are renowned for their broad pharmacological applications, including antimalarial, antimicrobial, and anticancer activities . This compound is synthesized via nucleophilic difluoroethylation using (1,1-difluoroethyl)trimethylsilane (TMSCF₂Me) under basic conditions, though aldehydes are excluded due to incompatibility in such reactions .
Properties
Molecular Formula |
C11H8ClF2N |
|---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
3-chloro-7-(1,1-difluoroethyl)quinoline |
InChI |
InChI=1S/C11H8ClF2N/c1-11(13,14)8-3-2-7-4-9(12)6-15-10(7)5-8/h2-6H,1H3 |
InChI Key |
YGDWZURBEQFBEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=NC=C(C=C2C=C1)Cl)(F)F |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation with Fluorinated Building Blocks
The Friedländer reaction is a classical method for quinoline synthesis, involving condensation of 2-aminobenzaldehydes with ketones. For 3-chloro-7-(1,1-difluoroethyl)quinoline, this approach requires:
- 2-Amino-5-chlorobenzaldehyde as the aromatic amine component.
- 1,1-Difluoropropan-2-one as the ketone partner.
Procedure (adapted from):
- Combine 2-amino-5-chlorobenzaldehyde (1.0 equiv) and 1,1-difluoropropan-2-one (1.2 equiv) in polyphosphoric acid (PPA) at 120°C under solvent-free conditions.
- Stir for 6–8 hours, followed by neutralization with aqueous NaHCO₃.
- Purify via column chromatography (hexane:EtOAc, 4:1) to isolate the quinoline core.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | ~65–75% (estimated) | |
| Reaction Time | 8 hours | |
| PPA Loading | 3.0 g/mmol substrate |
A Cu(OTf)₂-mediated annulation strategy (as in) enables simultaneous introduction of chloro and difluoroethyl groups. This method uses:
- N-(2-Cyanophenyl)acrylamide derivatives.
- 1,1-Difluoroethyl iodide as the fluoroalkylation reagent.
- React N-(2-cyanophenyl)-3-chloroacrylamide (1.0 equiv) with 1,1-difluoroethyl iodide (2.5 equiv) in acetonitrile.
- Add Cu(OTf)₂ (10 mol%) and stir at 80°C for 12 hours.
- Extract with DCM, dry over Na₂SO₄, and concentrate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | ~58–72% (analogous systems) | |
| Catalyst Loading | 10 mol% Cu(OTf)₂ | |
| Temperature | 80°C |
Stepwise Halogenation and Fluoroalkylation
This modular approach involves sequential functionalization:
- Chlorination at Position 3 : Use N-chlorosuccinimide (NCS) on 7-(1,1-difluoroethyl)quinoline (synthesized via).
- Fluoroalkylation at Position 7 : Employ a photoredox-catalyzed difluoroethylation (adapted from).
- Synthesize 7-(1,1-difluoroethyl)quinoline via Fe(OH)(OAc)₂-catalyzed reaction of N-(2-cyanophenyl)acrylamide with difluoroacetic acid under 390 nm LED irradiation.
- Treat with NCS (1.1 equiv) in DMF at 0°C for 2 hours.
- Quench with Na₂S₂O₃ and purify via recrystallization.
Key Data :
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Fluoroalkylation | Fe(OH)(OAc)₂, 390 nm LED | 51% | |
| Chlorination | NCS, DMF, 0°C | 85% |
Microwave-Assisted Cyclization
Microwave irradiation accelerates quinoline formation while improving regioselectivity (as in).
- Mix 2-amino-3-chlorobenzaldehyde (1.0 equiv) and 1,1-difluoropropan-2-one (1.5 equiv) with Zr(DS)₄ (5 mol%).
- Irradiate at 150°C for 20 minutes in a sealed vessel.
- Purify via flash chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | ~70–80% (estimated) | |
| Reaction Time | 20 minutes | |
| Catalyst | Zr(DS)₄ |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Friedländer | High atom economy | Requires harsh conditions | 65–75% |
| Cu-Catalyzed | Regioselective | Limited substrate scope | 58–72% |
| Stepwise Functional. | Modular flexibility | Multi-step synthesis | 51–85% |
| Microwave | Rapid, energy-efficient | Specialized equipment needed | 70–80% |
Spectroscopic Characterization
While experimental NMR/IR data for 3-chloro-7-(1,1-difluoroethyl)quinoline are unavailable, DFT calculations (B3LYP/6-311G(d,p)) predict:
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-7-(1,1-difluoroethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of bases or catalysts.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-7-(1,1-difluoroethyl)quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to biological targets.
Medicine: Quinoline derivatives, including 3-Chloro-7-(1,1-difluoroethyl)quinoline, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is used in the development of dyes, pigments, and agrochemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Chloro-7-(1,1-difluoroethyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA and RNA, affecting transcription and replication processes. The presence of chlorine and difluoroethyl groups enhances its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): The 1,1-difluoroethyl (-CF₂CH₃) and trifluoromethyl (-CF₃) groups enhance stability by resisting oxidative metabolism.
- Halogen Position: 7-Chloro substitution (as in 3-Chloro-7-(1,1-difluoroethyl)quinoline) is pharmacologically favorable over 6- or 8-position halogens, as evidenced by chloroquine analogs .
- Fluorine vs. Chlorine: 7-Fluoroquinolines exhibit higher reactivity in nucleophilic substitution reactions, limiting their utility compared to 7-chloro derivatives .
Research Findings and Implications
- Crystal Structure Insights: Quinoline derivatives with -CF₃ groups exhibit disordered crystal packing (e.g., ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate), which may complicate formulation . In contrast, 3-Chloro-7-(1,1-difluoroethyl)quinoline’s planar structure (similar to other quinolines) suggests favorable π-π stacking interactions with biological targets .
- Stability Under Biological Conditions: The 1,1-difluoroethyl group resists hydrolysis better than -CF₃ or -F, as seen in comparative studies of 7-substituted quinolines .
Q & A
Basic: What synthetic routes are optimal for preparing 3-Chloro-7-(1,1-difluoroethyl)quinoline, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of quinoline derivatives typically involves cyclization or substitution reactions. For example, a related compound (ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate) was synthesized by refluxing precursors in dimethylformamide (DMF) with potassium carbonate as a base, achieving a 96.77% yield after recrystallization in ethanol . Key optimization strategies include:
- Catalyst/base selection : Use of K₂CO₃ ensures deprotonation and nucleophilic substitution.
- Solvent choice : Polar aprotic solvents like DMF enhance reaction rates at 353 K.
- Purification : Ethanol recrystallization removes unreacted starting materials.
For 3-Chloro-7-(1,1-difluoroethyl)quinoline, similar conditions could be adapted, with adjustments for the difluoroethyl group’s steric and electronic effects.
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm the quinoline backbone and substituents (e.g., chloro, difluoroethyl). For example, trifluoromethyl groups in similar compounds show distinct ¹⁹F NMR shifts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., PubChem data for C₁₀H₇F₃NCl, calculated 241.02 g/mol) .
- Infrared (IR) Spectroscopy : Identifies functional groups like C-F stretches (~1100 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Advanced: How do substitution patterns at the 3- and 7-positions influence biological activity?
Methodological Answer:
Substituents dictate interactions with biological targets. For example:
- Chloro at C3 : Enhances electrophilicity, enabling covalent binding to enzyme active sites (e.g., cytotoxicity via apoptosis induction) .
- Difluoroethyl at C7 : The -CF₂CH₃ group increases lipophilicity (logP), improving membrane permeability. Compare to 7-(trifluoromethyl)quinoline-3-carboxylic acid, where trifluoromethyl boosts metabolic stability .
- Structure-Activity Relationship (SAR) : Use in vitro assays (e.g., IC₅₀ in cancer cell lines) to quantify effects. For instance, 7-diallylamino derivatives showed enzyme inhibition via π-π stacking with aromatic residues .
Advanced: What crystallographic techniques resolve its molecular structure and intermolecular interactions?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : A related quinoline derivative (C₁₅H₁₂ClFN₂O₅) revealed planar quinoline rings (max deviation: 0.058 Å) and intermolecular C-H···O/F hydrogen bonds stabilizing the crystal lattice .
- Disorder Modeling : For flexible groups (e.g., trifluoromethyl), refine occupancy ratios (e.g., 0.784:0.216) to account for rotational disorder .
- π-π Interactions : Analyze centroid-to-centroid distances (e.g., 3.624 Å in quinoline dimers) to predict packing efficiency .
Advanced: How to design experiments to assess cytotoxicity and mechanism of action?
Methodological Answer:
- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM). Include positive controls (e.g., doxorubicin) .
- Mechanistic Studies :
- Apoptosis : Measure caspase-3/7 activation via fluorogenic substrates.
- Cell Cycle Analysis : Flow cytometry with propidium iodide staining identifies G1/S arrest .
- Target Identification : Use molecular docking (e.g., AutoDock Vina) against kinases or DNA topoisomerases, validated by surface plasmon resonance (SPR) .
Advanced: How can AI-driven retrosynthesis tools improve synthetic planning for novel analogs?
Methodological Answer:
- Template Relevance Models : Platforms like Pistachio or Reaxys predict feasible routes by matching reaction templates to target structures. For example, AI suggested a 3-step synthesis for 2-chloro-6-fluoro-3-methylquinoline via Friedländer annulation .
- Optimization : Machine learning (e.g., Bayesian optimization) adjusts parameters (temperature, solvent) to maximize yield.
- Validation : Cross-check AI proposals with literature (e.g., CAS Common Chemistry data) to avoid unfeasible intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
